molecular formula C9H18ClNO2 B6162662 4-(piperidin-3-yl)butanoic acid hydrochloride CAS No. 2098110-95-1

4-(piperidin-3-yl)butanoic acid hydrochloride

Cat. No.: B6162662
CAS No.: 2098110-95-1
M. Wt: 207.7
InChI Key:
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Description

“4-(piperidin-3-yl)butanoic acid hydrochloride” is a chemical compound with the empirical formula C9H18ClNO2 . It has a molecular weight of 207.70 . This compound is used as a reactant in the synthesis of various pharmaceuticals .


Synthesis Analysis

This compound participates in the synthesis of FK866 . FK866 is an inhibitor of NAD biosynthesis . It is also used as a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl [H].OC (=O)CCCC1CCNCC1 . The InChI key for this compound is UTPNREIRALGKPW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, “this compound” is used as a reactant in various chemical reactions. It is involved in the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .


Physical And Chemical Properties Analysis

The compound has a melting point of 113-117 °C (lit.) . It is a white crystalline solid . The compound should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

4-(piperidin-3-yl)butanoic acid hydrochloride has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of various chemical compounds, such as dyes and pigments. Additionally, it is used in the synthesis of various polymers, such as polyamides and polyesters.

Mechanism of Action

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that its targets could be involved in the NAD biosynthesis pathway.

Mode of Action

It is known to be a reactant in the synthesis of FK866 , implying that it may interact with its targets to inhibit NAD biosynthesis

Biochemical Pathways

4-(piperidin-3-yl)butanoic acid hydrochloride is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD, or Nicotinamide adenine dinucleotide, is a crucial coenzyme in various biological processes, including metabolism, cell signaling, and DNA repair. By inhibiting NAD biosynthesis, this compound could potentially affect these processes, leading to downstream effects that are yet to be fully understood.

Result of Action

Given its role in the synthesis of FK866 , an inhibitor of NAD biosynthesis, it can be inferred that its action may lead to a decrease in NAD levels, potentially affecting various biological processes that rely on this coenzyme.

Action Environment

For instance, it is recommended to store the compound in a sealed container at room temperature , suggesting that certain environmental conditions are necessary for its stability.

Advantages and Limitations for Lab Experiments

The use of 4-(piperidin-3-yl)butanoic acid hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It is also relatively stable, and its effects can be easily monitored and quantified. However, it can be toxic in large doses, and it can interfere with the activity of certain enzymes.

Future Directions

There are a number of potential future directions for the use of 4-(piperidin-3-yl)butanoic acid hydrochloride. It could be used to explore the structure and function of various enzymes, as well as to develop new drugs. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to create new polymers and dyes. Finally, it could be used to explore the potential of using piperidines as inhibitors of various enzymes.

Synthesis Methods

4-(piperidin-3-yl)butanoic acid hydrochloride can be synthesized by the reaction of piperidine and butanoic acid. The reaction is carried out in the presence of a suitable acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces an intermediate product, 4-piperidin-3-ylbutanoic acid, which is then reacted with hydrogen chloride gas to produce this compound.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(piperidin-3-yl)butanoic acid hydrochloride involves the reaction of piperidine with butyric anhydride to form 4-(piperidin-3-yl)butanoic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Butyric anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with butyric anhydride in the presence of a catalyst such as pyridine or triethylamine to form 4-(piperidin-3-yl)butanoic acid.", "Step 2: The resulting 4-(piperidin-3-yl)butanoic acid is dissolved in a suitable solvent such as ethanol or water.", "Step 3: Hydrochloric acid is added to the solution to form the hydrochloride salt of 4-(piperidin-3-yl)butanoic acid.", "Step 4: The resulting product is isolated by filtration or precipitation and dried to obtain the final product, 4-(piperidin-3-yl)butanoic acid hydrochloride." ] }

2098110-95-1

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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